1-Cyclohexyl-3-(2-hydroxyethyl)urea

描述

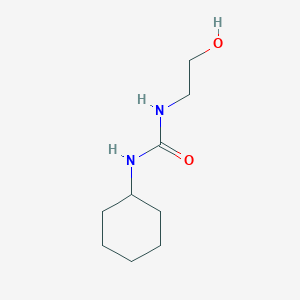

Structure

3D Structure

属性

IUPAC Name |

1-cyclohexyl-3-(2-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h8,12H,1-7H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBAEQKACQBEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334898 | |

| Record name | 1-cyclohexyl-3-(2-hydroxyethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66929-46-2 | |

| Record name | 1-cyclohexyl-3-(2-hydroxyethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CYCLOHEXYL-N'-(2-HYDROXYETHYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclohexyl 3 2 Hydroxyethyl Urea and Analogs

Conventional Synthetic Pathways to 1-Cyclohexyl-3-(2-hydroxyethyl)urea

Conventional methods for urea (B33335) synthesis have been the bedrock of organic chemistry for many years. These pathways often involve reactive intermediates and reagents that facilitate the formation of the urea bond.

Amination and Isocyanate-Mediated Coupling Approaches

The reaction between an amine and an isocyanate is a widely used and efficient method for the synthesis of unsymmetrical ureas like this compound. acs.org This approach involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of an isocyanate.

In the context of synthesizing the target molecule, this would typically involve the reaction of cyclohexylamine (B46788) with 2-hydroxyethyl isocyanate or, alternatively, the reaction of 2-aminoethanol with cyclohexyl isocyanate. The isocyanate intermediates can be generated in situ from corresponding amines through various methods, including the use of phosgene (B1210022) or its equivalents. nih.govorganic-chemistry.org

A general representation of this reaction is as follows:

Route A: Cyclohexylamine + 2-Hydroxyethyl isocyanate → this compound

Route B: 2-Aminoethanol + Cyclohexyl isocyanate → this compound

The reaction is typically carried out in a suitable solvent at room temperature and does not require a base. commonorganicchemistry.com A variety of solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) can be employed. commonorganicchemistry.com

| Reactant 1 | Reactant 2 | Product |

| Cyclohexylamine | 2-Hydroxyethyl isocyanate | This compound |

| 2-Aminoethanol | Cyclohexyl isocyanate | This compound |

Utilization of Phosgene and Phosgene Equivalents in Urea Formation

Historically, phosgene (COCl₂) has been a key reagent in the synthesis of ureas. nih.gov The reaction of an amine with phosgene generates an isocyanate intermediate, which can then react with another amine to form the desired urea. nih.govmdpi.com However, the extreme toxicity of phosgene gas has led to the development and use of safer, solid phosgene equivalents like diphosgene and triphosgene (B27547). commonorganicchemistry.comsigmaaldrich.cn

Triphosgene, a crystalline solid, serves as a safer alternative to gaseous phosgene and can be used to generate the isocyanate in situ. commonorganicchemistry.commdpi.com The reaction of an amine with triphosgene in the presence of a base, followed by the addition of a second amine, yields the unsymmetrical urea. mdpi.com Other phosgene substitutes include 1,1'-carbonyldiimidazole (CDI), which also offers a milder and less hazardous route to urea synthesis. commonorganicchemistry.comresearchgate.net

| Phosgene Equivalent | Description |

| Diphosgene | A liquid that is easier to handle than phosgene gas. |

| Triphosgene | A stable, crystalline solid that is a safer alternative to phosgene. commonorganicchemistry.com |

| 1,1'-Carbonyldiimidazole (CDI) | A solid reagent that is a useful alternative to highly toxic phosgene-related reagents. commonorganicchemistry.com |

Alternative and Environmentally Benign Synthetic Strategies

Growing environmental concerns have spurred the development of greener synthetic routes for ureas. researchgate.netrsc.org These methods aim to replace toxic reagents and reduce waste. One prominent approach is the use of carbon dioxide (CO₂) as a C1 building block. acs.orgbeilstein-journals.org This method is advantageous as CO₂ is abundant, non-toxic, and economical. beilstein-journals.org The reaction of amines with CO₂ can lead to the formation of carbamic acids, which can then be converted to isocyanates and subsequently to ureas. acs.org

Another environmentally friendly approach is the alcoholysis of urea or substituted ureas. researchgate.net This method avoids the use of phosgene and can be catalyzed by solid catalysts like zeolites, which can be easily recovered and reused. researchgate.net Additionally, the direct reaction of amines and urea at elevated temperatures, known as transamidation, presents a simple, atom-economical route to new urea derivatives. nih.gov

Catalytic Approaches in Urea Synthesis

Catalysis offers powerful tools for the synthesis of ureas, often providing milder reaction conditions, higher efficiency, and improved selectivity. Both transition metal catalysts and organocatalysts have been successfully employed in urea bond formation.

Transition Metal-Catalyzed Urea Bond Formation

Transition metal catalysts have been instrumental in developing novel and efficient methods for urea synthesis. nih.gov Palladium-catalyzed carbonylation of amines using carbon monoxide (CO) is a well-established method. nih.govacs.org This reaction can be performed under oxidative conditions to produce symmetrical and unsymmetrical ureas. acs.org

Ruthenium pincer complexes have been shown to catalyze the direct synthesis of ureas from methanol (B129727) and amines, with hydrogen gas as the only byproduct, making it a highly atom-economical process. acs.org Copper salts have also been utilized to catalyze the synthesis of unsymmetrical ureas from isocyanides and O-benzoyl hydroxylamines under mild conditions. nih.gov Furthermore, transition metal-based catalysts are being explored for the electrochemical synthesis of urea from CO₂ and nitrogenous species, offering a potentially sustainable pathway.

| Catalyst Type | Reactants | Key Features |

| Palladium Complexes | Amines, Carbon Monoxide | Efficient for oxidative carbonylation. nih.govacs.org |

| Ruthenium Pincer Complexes | Methanol, Amines | Highly atom-economical, produces H₂ as the only byproduct. acs.org |

| Copper Salts | Isocyanides, O-Benzoyl Hydroxylamines | Mild reaction conditions. nih.gov |

Organocatalytic Methods for Urea Synthesis

Organocatalysis has emerged as a powerful strategy in organic synthesis, and its application in urea formation is an active area of research. These metal-free catalysts offer advantages in terms of lower toxicity and cost.

For instance, the reaction of amines with CO₂ can be catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form carbamic acids, which can then be converted to ureas. acs.org This method provides a mild and efficient route for the construction of urea libraries. While specific organocatalytic methods for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of organocatalysis are applicable to the formation of the urea bond through the activation of either the amine or the carbonyl source.

Industrial-Scale Synthesis Optimization and Process Intensification

Continuous Flow Reactor Methodologies for Urea Derivative Production

Continuous flow chemistry, or microreactor technology, has emerged as a powerful tool for the synthesis of urea derivatives, offering substantial advantages over conventional batch methods. symeres.comgoogle.com This approach involves conducting chemical reactions in a continuous stream through a network of tubes or channels. symeres.com The high surface-area-to-volume ratio inherent in these systems allows for superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. symeres.comalmacgroup.com

Key benefits of employing continuous flow reactors in urea derivative production include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly advantageous when dealing with unstable intermediates, such as isocyanates, which are common in urea synthesis. researchgate.net The risk of thermal runaway reactions is significantly reduced due to rapid and efficient heat exchange. almacgroup.com

Improved Reaction Control and Reproducibility: Precise control over residence time, temperature, and stoichiometry leads to more consistent product quality and higher yields. symeres.com In-line analytical techniques, such as FT-IR spectroscopy, can be integrated for real-time reaction monitoring and optimization. researchgate.net

Rapid Optimization and Scalability: The modular nature of flow systems allows for rapid screening of reaction conditions. google.com Scaling up production is often more straightforward than with batch processes, typically involving running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). almacgroup.com

Another innovative flow-based approach utilizes carbon dioxide (CO2) as a C1 building block. This method employs a Staudinger/aza-Wittig reaction sequence to produce a variety of urea derivatives directly from an azide, an amine, and CO2, showcasing the potential for more sustainable synthesis routes. researchgate.net

| Methodology | Key Reagents | Reactor Setup | Typical Residence Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Sequential Isocyanate Formation and Reaction | Protected Amines, Amines | Two sequential microreactors | ~17 minutes | Avoids isolation of unstable intermediates; rapid reaction times. | researchgate.net |

| Staudinger/aza-Wittig Reaction | Azide, Amine, CO2, Phosphine | Coil reactor | ~2 minutes (liquid) | Utilizes CO2 as a C1 source; applicable to a wide range of derivatives. | researchgate.net |

| Sulfonylurea Synthesis | Sulfonamide, Isocyanate | Not specified | < 4 minutes | High throughput (82-592 g/h) and high yield (87-97%). | google.com |

Efficiency and Purity Enhancement in Large-Scale Synthesis

Enhancing the efficiency and purity of this compound and its analogs on an industrial scale involves a multi-faceted approach that addresses both the chemical reaction and subsequent purification processes. Process intensification aims to reduce waste, energy consumption, and cost while maximizing product output and quality. cetjournal.it

Efficiency Enhancement Strategies:

Stoichiometry and Feed Ratios: In large-scale urea production, optimizing the molar ratio of reactants, such as the ammonia (B1221849) to carbon dioxide (N/C) ratio, is critical for maximizing conversion and reactor efficiency. ijstm.com

Process Parameter Control: Maintaining optimal temperature and pressure within the reactor is crucial. While higher temperatures can increase reaction rates, they can also lead to the formation of impurities like biuret (B89757), which is undesirable. ijstm.comureaknowhow.com

Process Intensification through Integrated Reactors: Modern urea plant designs often integrate multiple process steps into a single piece of equipment. For example, using the exothermic heat from ammonium (B1175870) carbamate (B1207046) formation to drive the endothermic decomposition into urea within the same unit improves thermal efficiency and reduces equipment footprint. youtube.com

Purity Enhancement Strategies:

Controlling Impurity Formation: The formation of by-products, such as biuret from the reaction of urea with itself, must be minimized. This is typically controlled by managing temperature and residence time in the reactor and downstream processing steps. ijstm.com

In-line Purification: Continuous flow systems offer the unique advantage of integrating purification steps directly into the reaction line. flinders.edu.au Techniques like liquid-liquid extraction using membrane-based separators can remove impurities from the product stream as it is formed, eliminating the need for separate batch purification steps. flinders.edu.au

Advanced Crystallization: For the final product isolation, controlled crystallization is a key step for achieving high purity. The choice of solvent, cooling profile, and seeding strategy can significantly impact crystal size, shape, and the exclusion of impurities.

| Strategy | Objective | Method | Impact | Reference |

|---|---|---|---|---|

| Total Recycle Process | Efficiency | Recycling unreacted ammonia and CO2 back to the synthesis loop. | Maximizes raw material utilization and overall yield. | irjet.net |

| In-line Liquid-Liquid Extraction | Purity | Using membrane separators within a continuous flow setup to remove impurities. | Eliminates separate workup steps, improving process efficiency. | flinders.edu.au |

| Biuret Formation Control | Purity | Optimizing temperature and residence time during synthesis and concentration. | Reduces a critical impurity, improving product quality. | ijstm.com |

| Enzymatic Treatment | Purity | Employing a biocatalyst to convert biuret impurity into urea. | Achieves ultra-high purity levels (>99.99%) and increases yield. | umn.edu |

| Process Intensification | Efficiency | Combining exothermic and endothermic reaction steps in a single unit. | Improves thermal efficiency and reduces capital cost. | youtube.com |

Chemical Reactivity and Transformations of 1 Cyclohexyl 3 2 Hydroxyethyl Urea

Reactions of the Urea (B33335) Moiety

The urea group in 1-Cyclohexyl-3-(2-hydroxyethyl)urea is characterized by a carbonyl carbon double-bonded to an oxygen atom and single-bonded to two nitrogen atoms. This arrangement imparts a unique reactivity profile to the molecule.

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl carbon of the urea moiety is electrophilic and susceptible to attack by nucleophiles. However, due to the electron-donating effect of the adjacent nitrogen atoms, the electrophilicity of the urea carbonyl is significantly reduced compared to that of ketones or esters. Consequently, reactions with nucleophiles often require forcing conditions or catalysis.

One potential reaction is the intramolecular cyclization, where the hydroxyl group of the hydroxyethyl (B10761427) side chain acts as an internal nucleophile. Under acidic or basic conditions, or with the use of dehydrating agents, this compound can undergo cyclization to form 2-(cyclohexylamino)oxazoline. This transformation is analogous to the synthesis of 2-oxazolines from N-(β-hydroxyethyl)amides, a well-established reaction in organic synthesis. organic-chemistry.orgmdpi.com

| Reactant | Reagent/Condition | Product | Reference |

|---|---|---|---|

| N-(β-hydroxyethyl)amide | Triflic Acid (TfOH) | 2-Oxazoline | mdpi.com |

| N-(β-hydroxyethyl)amide | DAST, XtalFluor-E, PPE, Ph3P/DEAD | 2-Oxazoline | mdpi.com |

| Nitriles and Aminoalcohols | Metal-free, Catalyst-free | 2-Oxazolines | organic-chemistry.org |

Electrophilic Activation and Derivatization of Urea Nitrogen Atoms

The nitrogen atoms of the urea moiety possess lone pairs of electrons and can therefore act as nucleophiles, reacting with various electrophiles.

Alkylation and Acylation: The urea nitrogens can be alkylated or acylated. For instance, reaction with an alkyl halide in the presence of a base can lead to the formation of N-alkylated derivatives. Similarly, acylation with an acyl chloride or anhydride (B1165640) introduces an acyl group onto one of the nitrogen atoms. The substitution pattern will depend on the reaction conditions and the steric hindrance around the nitrogen atoms.

Reaction with Isocyanates: The urea nitrogens can react with isocyanates to form biuret (B89757) derivatives. For example, reaction with cyclohexyl isocyanate would yield a derivative containing a second cyclohexylurea (B1359919) moiety. noaa.govnih.gov The reactivity of isocyanates with amines and related compounds is a fundamental process in the synthesis of polyurethanes and other polymers. google.com

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Amine | Cyclohexyl isocyanate | N,N'-disubstituted urea | nih.govprepchem.com |

| Alkyl halide and amine | Polymer-bound diphenylphosphine, CO2 | N,N'-disubstituted urea | beilstein-journals.org |

Hydrolytic Stability and Degradation Pathways

Ureas are generally stable compounds, but they can undergo hydrolysis under acidic or basic conditions to yield an amine, an alcohol, carbon dioxide, and ammonia (B1221849). The hydrolysis of this compound would be expected to proceed via cleavage of the C-N bonds of the urea moiety.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. nih.gov Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis is influenced by pH, temperature, and the nature of the substituents on the urea nitrogens. evitachem.com For instance, a related compound, 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)urea, is known to undergo hydrolysis under acidic or basic conditions. evitachem.com

| Compound Type | Condition | Degradation Products | Reference |

|---|---|---|---|

| Urea | Acidic or Basic Hydrolysis | Amine, Alcohol, CO2, Ammonia | evitachem.com |

| Kochetkov amines | Acidic (D2O) | >97% hydrolysis in 2 hours | nih.gov |

| Kochetkov amines | Neutral/Basic (D2O) | Relatively stable | nih.gov |

Reactivity of the Hydroxyethyl Side Chain

The primary hydroxyl group on the ethyl side chain offers another site for chemical modification, allowing for a variety of transformations typical of alcohols.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol of the hydroxyethyl side chain can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidation, can selectively oxidize the primary alcohol to the corresponding aldehyde, yielding 2-(3-cyclohexylureido)acetaldehyde. The oxidation of poly(2-hydroxyethyl acrylate) to a polymer with multiple aldehyde groups has been demonstrated, indicating the feasibility of this transformation on a related structure. nih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will typically oxidize the primary alcohol to a carboxylic acid, affording (2-(3-cyclohexylureido)ethoxy)acetic acid. The synthesis of related aminoethoxy acetic acid derivatives often involves an oxidation step of a primary alcohol. patsnap.comgoogle.com

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| Primary Alcohol | PCC, Swern, Dess-Martin | Aldehyde |

| Primary Alcohol | KMnO4, Jones Reagent | Carboxylic Acid |

| Poly(2-hydroxyethyl acrylate) | TEMPO-mediated oxidation | Poly(aldehyde) |

Esterification and Etherification of the Hydroxyl Functionality

The hydroxyl group can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: The reaction of this compound with a carboxylic acid, or more commonly an acid chloride or anhydride, in the presence of a catalyst (e.g., a strong acid or a base like pyridine) will yield the corresponding ester. For example, reaction with acetic anhydride would produce 2-(3-cyclohexylureido)ethyl acetate. The synthesis of various esters from alcohols is a fundamental and widely applied transformation in organic chemistry. researchgate.netmdpi.com

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would yield 1-Cyclohexyl-3-(2-methoxyethyl)urea.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid (or derivative), Catalyst | Ester |

| Etherification (Williamson) | Strong Base, Alkyl Halide | Ether |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The primary hydroxyl (-OH) group on the ethyl chain is a key site for nucleophilic reactions. While the hydroxyl group itself is a poor leaving group, it can be readily converted into a more reactive intermediate, such as a tosylate or mesylate, or protonated under acidic conditions to facilitate substitution.

The (2-hydroxyethyl)urea moiety is known to participate in intramolecular cyclization reactions under specific conditions. For instance, related (2-hydroxyethyl)urea derivatives have been shown to undergo cyclization to form oxazolidinone structures evitachem.com. This type of reaction involves the nitrogen of the urea acting as an internal nucleophile, attacking the electrophilic carbon bearing the leaving group (which was formerly the hydroxyl group).

Key transformations involving the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions to form esters.

Etherification: Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then attacks an alkyl halide.

Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to replace the hydroxyl group with a chlorine or bromine atom, respectively. This creates a reactive intermediate for further substitutions.

The table below summarizes potential nucleophilic substitution reactions at the hydroxyl group.

| Reagent(s) | Product Type | Reaction Description |

| R-COOH, H⁺ | Ester | Fischer esterification to form an ester linkage. |

| Acyl Halide (e.g., R-COCl) | Ester | Acylation to form an ester, typically in the presence of a base. |

| 1. NaH; 2. R-Br | Ether | Formation of an ether via the Williamson ether synthesis. |

| SOCl₂ | Alkyl Chloride | Conversion of the alcohol to a chloroalkane. |

| TsCl, Pyridine | Tosylate | Formation of a tosylate ester, an excellent leaving group for S_N2 reactions. |

Reactivity of the Cyclohexyl Moiety

Ring Functionalization and Derivatization

Functionalizing the saturated cyclohexyl ring typically requires strategies that can activate its C-H bonds. These methods often involve radical-based or transition-metal-catalyzed pathways.

Radical Halogenation: Free-radical bromination, using a reagent like N-bromosuccinimide (NBS) with light or a radical initiator, can introduce a bromine atom onto the cyclohexane (B81311) ring, preferably at a tertiary carbon if one were present, or randomly at secondary positions. This halogenated derivative can then undergo further substitution or elimination reactions.

Catalytic C-H Activation: Modern synthetic methods employ transition metal catalysts (e.g., using palladium, rhodium, or silver) to selectively functionalize C-H bonds rsc.org. While specific examples on this compound are not prominent, such strategies have been applied to other cyclic alkanes, suggesting potential applicability.

Derivatization from Functionalized Starting Materials: An alternative approach is to synthesize the target urea derivative using an already functionalized cyclohexylamine (B46788). For example, starting with 4-aminocyclohexanol would introduce a hydroxyl group onto the ring, providing a handle for further transformations. In related dicyclohexylurea systems, derivatives have been synthesized and then subjected to reactions like the Suzuki cross-coupling, demonstrating that the urea core is stable to certain catalytic conditions used for ring functionalization acs.org.

The table below outlines potential strategies for modifying the cyclohexyl ring.

| Method | Reagents | Potential Outcome |

| Free Radical Halogenation | NBS, AIBN/light | Bromination of the cyclohexyl ring. |

| Catalytic C-H Functionalization | Pd, Rh, or Ag catalysts | Introduction of new C-C or C-heteroatom bonds. |

| Synthesis from Pre-functionalized Precursors | e.g., using 4-hydroxycyclohexylamine | Introduces a functional group at a specific position on the ring. |

Stereochemical Aspects of Cyclohexyl Transformations

The stereochemistry of the cyclohexyl ring is a critical aspect of its reactivity.

Conformation: The cyclohexyl ring predominantly adopts a stable chair conformation to minimize angular and torsional strain nih.gov. In this compound, the large urea substituent is expected to preferentially occupy an equatorial position to avoid sterically unfavorable 1,3-diaxial interactions.

Diastereoselectivity: Any reaction that introduces a new stereocenter on the ring, or on a substituent attached to it, can result in diastereomers. For example, the reduction of a ketone on a substituted cyclohexyl ring would lead to axial and equatorial alcohol diastereomers, with the product ratio often determined by the steric environment.

Stereocontrol: The existing stereochemistry of the molecule can influence the outcome of subsequent reactions. Research on other chiral ureas has shown that stereochemical information can be relayed through the urea backbone to influence reactions at distant sites rsc.org. This suggests that if a stereocenter were present on the cyclohexyl ring of this compound, it could potentially direct the stereochemical outcome of reactions at the hydroxyethyl side chain.

The table below describes key stereochemical concepts relevant to the cyclohexyl moiety.

| Concept | Description | Relevance to this compound |

| Chair Conformation | The most stable, non-planar conformation of a cyclohexane ring. | The ring exists in a dynamic equilibrium of chair forms. |

| Axial/Equatorial Positions | Substituents on a chair conformer can be in axial (vertical) or equatorial (horizontal) positions. | The bulky urea group strongly favors the equatorial position. |

| Cis/Trans Isomerism | Describes the relative orientation of two substituents on the ring. | Relevant if the ring becomes disubstituted through a functionalization reaction. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Formed when a reaction creates a new stereocenter in a molecule that already has one. |

Derivatives and Structural Analogues of 1 Cyclohexyl 3 2 Hydroxyethyl Urea

Synthesis of Substituted Urea (B33335) Derivatives

The synthesis of substituted derivatives of 1-Cyclohexyl-3-(2-hydroxyethyl)urea can be approached by systematically modifying its three main structural components. These approaches include functionalizing the saturated cyclohexyl ring, extending or altering the hydroxyethyl (B10761427) side chain, and introducing various substituents onto the second nitrogen atom of the urea moiety.

Modification of the Cyclohexyl Ring System

Direct functionalization of the cyclohexyl ring in a pre-formed this compound molecule is a challenging synthetic task due to the chemical inertness of C-H bonds in saturated alkanes. While specific examples of this transformation on the target molecule are not prevalent in the literature, general methods for C-H functionalization could potentially be applied. These advanced synthetic strategies might include radical-based halogenation or nitration, or transition-metal-catalyzed C-H activation, though such methods would likely require careful optimization to achieve selectivity and avoid degradation of the urea and alcohol functionalities.

A more common and predictable approach to obtaining derivatives with a modified cyclohexyl ring is to begin the synthesis with an already substituted cyclohexylamine (B46788). For instance, reacting a 4-substituted cyclohexylamine with 2-hydroxyethyl isocyanate, or a synthetic equivalent, would yield the corresponding 1-(4-substituted-cyclohexyl)-3-(2-hydroxyethyl)urea. This modular approach allows for the introduction of a wide variety of functional groups onto the cyclohexyl ring. A documented synthesis of N'-(4,4-diethyl-cyclohexyl)-urea, for example, proceeds from 4,4-diethylcyclohexyl-isocyanate, illustrating the viability of using substituted cyclohexyl precursors. prepchem.com

Alterations to the Hydroxyethyl Chain

Analogues of this compound with modified hydroxyalkyl chains are readily accessible through established urea synthesis methodologies. The most direct route involves the reaction of cyclohexyl isocyanate with different amino alcohols. By substituting 2-aminoethanol with homologous or isomeric amino alcohols, a variety of derivatives can be produced. This strategy allows for the extension of the alkyl chain, the introduction of branching, or the alteration of the hydroxyl group's position.

For example, reacting cyclohexyl isocyanate with 3-amino-1-propanol would yield 1-Cyclohexyl-3-(3-hydroxypropyl)urea, while using 1-amino-2-propanol would result in 1-Cyclohexyl-3-(2-hydroxypropyl)urea. This method provides a systematic way to probe the impact of the hydroxyalkyl chain's length and structure.

Table 1: Proposed Reactants for Synthesis of Hydroxyalkyl Chain Analogues

| Desired Analogue | Required Amino Alcohol Reactant | Isocyanate Reactant |

|---|---|---|

| 1-Cyclohexyl-3-(3-hydroxypropyl)urea | 3-Amino-1-propanol | Cyclohexyl isocyanate |

| 1-Cyclohexyl-3-(4-hydroxybutyl)urea | 4-Amino-1-butanol | Cyclohexyl isocyanate |

| 1-Cyclohexyl-3-(2-hydroxypropyl)urea | 1-Amino-2-propanol | Cyclohexyl isocyanate |

Exploration of Different Substituents on the Second Urea Nitrogen

Introducing substituents on the second urea nitrogen (N') is a common derivatization strategy. This transforms the secondary urea into a tertiary or unsymmetrical urea. A primary synthetic route to achieve this involves the reaction of a substituted N-(2-hydroxyethyl)amine with cyclohexyl isocyanate. For instance, reacting N-methyl-2-aminoethanol with cyclohexyl isocyanate would yield 1-Cyclohexyl-1-(2-hydroxyethyl)-3-methylurea.

Alternatively, unsymmetrical ureas can be synthesized by reacting an amine with an isocyanate. To produce N'-aryl derivatives of this compound, one could react N-(2-hydroxyethyl)aniline with cyclohexyl isocyanate. The synthesis of diaryl ureas, a related class of compounds, is well-documented and often involves reacting an aryl amine with an aryl isocyanate. asianpubs.org These established methods provide a framework for the synthesis of a wide range of N'-substituted analogues. For example, the synthesis of 1-Cyclohexyl-3-(pentanimidoyl)urea hydrochloride has been reported from the reaction of cyclohexyl isocyanate and valeramidine hydrochloride, demonstrating that diverse functional groups can be appended to the second nitrogen. prepchem.com Similarly, trisubstituted ureas such as 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea have been synthesized by reacting N-ethylcyclohexylamine with the corresponding isocyanate, showcasing the versatility of isocyanate chemistry in generating complex urea derivatives. prepchem.com

Cyclized and Condensed Urea Frameworks Incorporating this compound Scaffolds

The bifunctional nature of this compound, containing both a urea linkage and a terminal hydroxyl group, allows it to serve as a precursor for various heterocyclic structures through intramolecular cyclization or intermolecular condensation reactions.

Formation of Imidazolidinone Derivatives

The 2-hydroxyethylurea moiety is a key precursor for the synthesis of 2-imidazolidinone rings. This transformation is typically achieved through an acid-catalyzed intramolecular cyclization. mdpi.comacs.orgfigshare.comresearchgate.net In this reaction, the terminal hydroxyl group is activated, often by protonation under acidic conditions, which facilitates its departure as a water molecule. The nucleophilic nitrogen atom of the urea then attacks the resulting carbocation or activated carbon center, leading to the formation of the five-membered imidazolidinone ring.

While the direct cyclization of this compound would yield 1-cyclohexylimidazolidin-2-one, related studies on N-(2,2-dialkoxyethyl)ureas demonstrate a similar and highly regioselective pathway. In these cases, acid-catalyzed elimination of an alcohol molecule generates an iminium cation, which is then trapped intramolecularly by the urea nitrogen to form the heterocyclic ring. mdpi.com This general mechanism underscores a reliable method for converting linear hydroxyethyl ureas into valuable cyclic frameworks.

Synthesis of Thio- and Semithioglycoluril Analogs

The urea scaffold present in this compound is a suitable starting point for the synthesis of more complex condensed heterocyclic systems like semithioglycolurils. Research has detailed two primary methods for the synthesis of 1-substituted semithioglycolurils from simple 1-substituted ureas, such as cyclohexylurea (B1359919). thieme-connect.com

Approach 1: This method involves the direct cyclocondensation of a 1-substituted urea with either 4,5-dihydroxyimidazolidine-2-thione (B3052150) (DHIT) or 4,5-dimethoxyimidazolidine-2-thione (B3036637) (DMIT) under acidic conditions. thieme-connect.com Applying this to cyclohexylurea (a close analogue lacking the hydroxyethyl group) would yield 1-cyclohexyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one.

Approach 2: This is a two-step, one-pot procedure. First, the 1-substituted urea is condensed with glyoxal (B1671930) to form a 1-substituted 4,5-dihydroxyimidazolidin-2-one (B1345477) intermediate. This intermediate is then reacted with a thiocyanate (B1210189) source, such as potassium thiocyanate (KSCN) in the presence of acid, to form the semithioglycoluril ring system. thieme-connect.com For instance, 1-cyclohexyl-4,5-dihydroxyimidazolidin-2-one can be converted to the corresponding semithioglycoluril using this method. thieme-connect.com

The yields for these approaches vary depending on the specific substituent on the starting urea. The table below summarizes the synthesis of various 1-substituted semithioglycolurils using these two approaches, highlighting the versatility of ureas as precursors to these condensed frameworks.

Table 2: Synthesis of 1-Substituted Semithioglycolurils from Urea Derivatives

| Substituent (R) in 1-R-urea | Resulting Semithioglycoluril | Yield (Approach 1) | Yield (Approach 2) | Reference |

|---|---|---|---|---|

| Methyl | 1-Methyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one | 71% | 15% | thieme-connect.com |

| Ethyl | 1-Ethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one | 58% | 52% | thieme-connect.com |

| Cyclohexyl | 1-Cyclohexyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one | 80% | 24% | thieme-connect.com |

| 2-Hydroxyethyl | 1-(2-Hydroxyethyl)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one | 26% | 54% | thieme-connect.com |

Structure-Reactivity Relationships within Analogous Urea Series

The reactivity of urea derivatives, including analogues of this compound, is profoundly influenced by the nature of the substituents attached to the nitrogen atoms. These substituents can alter the molecule's electronic environment and create spatial barriers to reaction, thereby dictating the pathways and rates of chemical transformations. Understanding these structure-reactivity relationships is crucial for designing synthetic routes and predicting the chemical behavior of these compounds.

Influence of Substituent Electronic Properties on Reactivity

The electronic properties of substituents on the urea backbone play a critical role in modulating the reactivity of the molecule. These effects are primarily categorized as inductive effects and resonance effects, which alter the electron density at the carbonyl carbon and the nitrogen atoms.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). fiveable.me EDGs increase the electron density of the urea moiety, making the nitrogen atoms more nucleophilic and the carbonyl oxygen more basic. Conversely, EWGs decrease the electron density, rendering the carbonyl carbon more electrophilic and the nitrogen atoms less nucleophilic. lumenlearning.com

The reactivity of the urea functional group is a balance of the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. For instance, in reactions where the urea nitrogen acts as a nucleophile, the presence of EDGs on the nitrogen atoms enhances reactivity. An example is the N-alkylation of ureas. In contrast, for reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis or condensation reactions, EWGs attached to the nitrogen atoms will increase the reactivity by making the carbonyl carbon more electron-deficient. ncert.nic.in

Research into electrophilic aromatic substitution on phenylurea derivatives provides a clear example of these principles. Substituents on the phenyl ring that donate electron density to the ring system activate it towards substitution. lumenlearning.com The relative rates of nitration in substituted benzenes illustrate this trend clearly, where electron-donating groups like -OH accelerate the reaction significantly compared to electron-withdrawing groups like -NO2. lumenlearning.com

The electronic nature of substituents also influences non-covalent interactions, such as hydrogen bonding. The introduction of electron-donating or electron-withdrawing functionalities can modulate the hydrogen-bonding capability of the urea's N-H protons, which in turn affects properties like self-association and solubility. nih.gov

Table 1: Influence of Substituent Electronic Properties on Relative Reaction Rates This table illustrates the general effect of electron-donating and electron-withdrawing groups on the rate of a representative electrophilic reaction, based on kinetic studies of substituted benzenes which serve as a model for understanding electronic effects. lumenlearning.com

| Substituent (R in C₆H₅R) | Electronic Effect | Relative Rate of Nitration |

| -OH | Strong Electron-Donating | 1,000 |

| -CH₃ | Electron-Donating | 25 |

| -H | Reference | 1 |

| -Cl | Weak Electron-Withdrawing | 0.033 |

| -CO₂Et | Electron-Withdrawing | 0.0037 |

| -NO₂ | Strong Electron-Withdrawing | 6 x 10⁻⁸ |

Impact of Steric Hindrance on Reaction Pathways

Steric hindrance refers to the spatial congestion caused by the physical size of substituents near a reaction center, which can impede the approach of reactants and influence reaction pathways. youtube.comyoutube.com In the context of this compound analogues, the bulkiness of the groups attached to the nitrogen atoms is a major determinant of reactivity. nih.gov

For reactions that require a nucleophile to attack the carbonyl carbon, such as in condensation or substitution reactions, large or bulky substituents on the nitrogen atoms can physically block the incoming nucleophile. ncert.nic.in This steric shield slows down the reaction rate or may prevent the reaction from occurring altogether. For example, the reactivity of ketones is generally lower than that of aldehydes in nucleophilic addition reactions, partly because the two alkyl substituents in ketones present greater steric hindrance to the approaching nucleophile than the single substituent in aldehydes. ncert.nic.in

Conversely, steric hindrance can sometimes accelerate a reaction. In the hydrolysis of certain N-acylimidazoles, bulky substituents on both the acyl group and the leaving group were found to increase the reaction rate. This acceleration is attributed to steric strain in the ground state of the molecule, which is relieved upon breaking the C-N bond in the transition state. nih.gov

The steric properties of substituents can also dictate the regioselectivity of a reaction. In electrophilic substitution reactions on substituted aromatic rings, a bulky activating group will preferentially direct an incoming electrophile to the less sterically hindered para position over the more crowded ortho positions. youtube.com Similarly, the outcome of reactions involving the urea nitrogens can be controlled by the size of their substituents. For instance, in the formation of urea derivatives from cyclic and aliphatic amines, the reaction often proceeds under milder conditions compared to reactions with bulkier aromatic amines, which may require higher temperatures. nih.gov The introduction of a methyl group on a urea nitrogen can disrupt the planarity of the molecule due to steric clashes, which can lead to significant changes in physical properties like solubility. nih.gov

Table 2: Effect of Steric Hindrance on Reaction Outcomes This table provides examples of how the size of substituents can influence reaction rates and product distribution in analogous reaction types.

| Reactant Type | Substituent Bulk | Observed Effect | Rationale | Citation |

| Ketones vs. Aldehydes | Two alkyl groups (ketone) vs. one (aldehyde) | Aldehydes are generally more reactive in nucleophilic additions. | Two bulky groups in ketones hinder the approach of the nucleophile to the carbonyl carbon. | ncert.nic.in |

| Substituted Phenylureas | Bulky ortho/para directing group | Major product is the para-substituted isomer. | The ortho positions are sterically shielded by the large directing group, favoring attack at the less hindered para position. | youtube.com |

| N,N'-Disubstituted Ureas | Bulky branched alkyl groups | Increased solubility in nonpolar solvents; can hinder supramolecular polymerization. | Bulky groups disrupt intermolecular hydrogen bonding that leads to aggregation. | nih.govnih.gov |

| N-Acylimidazoles | Bulky acyl group (e.g., trimethylacetyl) | Increased rate of hydrolysis. | Steric strain in the ground state is relieved in the transition state, lowering the activation energy for C-N bond cleavage. | nih.gov |

Mechanistic Investigations of Reactions Involving 1 Cyclohexyl 3 2 Hydroxyethyl Urea

Elucidation of Reaction Mechanisms in Urea (B33335) Formation

The formation of unsymmetrical ureas such as 1-Cyclohexyl-3-(2-hydroxyethyl)urea can be achieved through several synthetic routes. The most common and industrially significant pathways typically involve an isocyanate intermediate.

The classical and most direct method for the synthesis of this compound proceeds through the reaction of cyclohexyl isocyanate with ethanolamine (B43304). This reaction is a nucleophilic addition of the primary amine group of ethanolamine to the electrophilic carbonyl carbon of the isocyanate group.

The mechanism begins with the lone pair of electrons on the nitrogen atom of ethanolamine attacking the central carbon atom of the isocyanate. This is the rate-determining step of the reaction. The high reactivity of the isocyanate group is attributed to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which makes the carbonyl carbon highly susceptible to nucleophilic attack. Subsequently, a rapid proton transfer from the nitrogen of the original ethanolamine to the nitrogen of the isocyanate group occurs, yielding the stable urea linkage.

Reaction Scheme: Step 1: Nucleophilic attack C₆H₁₁-N=C=O + H₂N-CH₂CH₂-OH → C₆H₁₁-N⁻-C(=O)-N⁺H₂-CH₂CH₂-OH

Step 2: Proton transfer C₆H₁₁-N⁻-C(=O)-N⁺H₂-CH₂CH₂-OH → C₆H₁₁-NH-C(=O)-NH-CH₂CH₂-OH

The reaction is typically fast and exothermic. The kinetics of alcohol-isocyanate reactions have been studied, and it is established that aliphatic and cyclohexyl isocyanates are generally less reactive than their aromatic counterparts. nasa.gov This is due to the absence of conjugation with the isocyanate group in the former. nasa.gov

Alternative, non-isocyanate routes are also being explored to avoid the use of toxic isocyanates. fkit.hr These can involve the reaction of amines with reagents like phosgene (B1210022) or its derivatives, or through catalytic carbonylation reactions. nih.gov Another approach involves the Pd-catalyzed arylation of a protected urea, followed by deprotection and a subsequent second arylation, which is particularly useful for synthesizing unsymmetrical diaryl ureas and could be adapted for alkyl-aryl or dialkyl ureas. nih.gov

While the reaction between an isocyanate and an amine is often spontaneous, catalysts can be employed to control the reaction rate and selectivity, especially in competitive reaction systems or with less reactive substrates. Tertiary amines and organometallic compounds, such as those based on tin or bismuth, are common catalysts for urethane (B1682113) and urea formation.

The catalytic mechanism generally involves the formation of a complex between the catalyst and one of the reactants, which increases its reactivity. For instance, a tertiary amine catalyst can activate the isocyanate group by forming a transient, more electrophilic complex. Alternatively, it can activate the amine by forming a hydrogen bond, increasing its nucleophilicity.

The kinetics of such catalyzed reactions typically follow a second-order rate law, with the rate being proportional to the concentrations of both the isocyanate and the amine. The observed rate constant, however, will show a dependence on the catalyst concentration.

| Catalyst Type | General Effect on Urea Formation | Plausible Mechanistic Role |

| Tertiary Amines (e.g., DABCO) | Moderate rate enhancement | Forms a complex with the isocyanate, increasing its electrophilicity. |

| Organotin Compounds (e.g., DBTDL) | Strong rate enhancement | Activates the isocyanate by coordination to the tin center. |

| Organobismuth Compounds | "Delayed action" catalysis | Often require an induction period for activation. |

This table illustrates the general effects of common catalyst types on urea formation reactions.

Mechanistic Studies of Functional Group Transformations

The chemical reactivity of this compound is dictated by its constituent functional groups: the urea linkage and the primary hydroxyl group. Mechanistic studies of their transformations are key to understanding the compound's stability and potential for further derivatization.

The hydrolysis of ureas, breaking the amide bonds, is generally a slow process under neutral conditions but can be accelerated by acids, bases, or enzymes. fkit.hrnih.gov For this compound, hydrolysis would lead to the formation of cyclohexylamine (B46788), ethanolamine, and carbon dioxide.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile and attack the activated carbonyl carbon. This is followed by a series of proton transfers and the eventual cleavage of a C-N bond, leading to a carbamic acid intermediate which is unstable and decomposes to an amine and carbon dioxide.

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis because the urea itself is not activated. The reaction proceeds through a tetrahedral intermediate, which then collapses to release an amine and a carbamate (B1207046). The carbamate can be further hydrolyzed to another amine and carbonate.

The kinetics of non-enzymatic urea hydrolysis have been studied, and the activation energy for the reaction at atmospheric pressure has been determined to be approximately 60.93 kJ/mol. acs.org The rate of hydrolysis is influenced by temperature, with higher temperatures leading to increased conversion. acs.orgcdnsciencepub.com

The presence of both a hydroxyl group and two distinct urea nitrogens allows for a range of derivatization reactions. The selectivity of these reactions is a key aspect of mechanistic studies.

Derivatization of the Hydroxyl Group: The primary hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would lead to the corresponding ester. The mechanism of this reaction involves the deprotonation of the hydroxyl group by the base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbonyl carbon of the acylating agent.

Derivatization of the Urea Nitrogens: The urea nitrogens are less nucleophilic than a typical amine due to the delocalization of their lone pairs into the adjacent carbonyl group. nih.gov However, they can still undergo reactions such as alkylation and acylation under specific conditions. The nitrogen adjacent to the cyclohexyl group is sterically more hindered than the nitrogen adjacent to the hydroxyethyl (B10761427) group, which could lead to regioselectivity in derivatization reactions. N-nitrosation at one of the urea nitrogens is also a possible transformation.

Spectroscopic and Kinetic Methods in Mechanistic Elucidation

A variety of spectroscopic and kinetic methods are employed to investigate the mechanisms of reactions involving ureas.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the progress of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals. acs.org Chemical shift changes can provide information about the electronic environment of the nuclei, offering insights into intermediate formation. For instance, the formation of the urea linkage results in characteristic shifts for the N-H protons and the carbonyl carbon.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying functional groups. acs.org The strong absorbance of the urea carbonyl group (C=O) typically appears in the region of 1630-1680 cm⁻¹. acs.org The N-H stretching and bending vibrations are also characteristic. Monitoring changes in these bands allows for real-time analysis of the reaction progress.

Mass Spectrometry (MS): MS is used to identify the products and any stable intermediates by determining their mass-to-charge ratio. Fragmentation patterns can help to elucidate the structure of the molecules.

| Spectroscopic Technique | Key Observables for this compound Reactions | Mechanistic Insight Provided |

| ¹H NMR | Appearance/disappearance of N-H and O-H proton signals; shifts in CH₂ and cyclohexyl protons. | Reaction progress, regioselectivity of derivatization. |

| ¹³C NMR | Shift of the carbonyl carbon signal; changes in the signals of the cyclohexyl and ethyl carbons. | Confirmation of urea bond formation, identification of side products. |

| FT-IR | Appearance of the urea C=O stretch (around 1650 cm⁻¹); changes in N-H and O-H stretching bands. | Real-time monitoring of functional group conversion. |

| Mass Spectrometry | Molecular ion peak of the product; fragmentation patterns corresponding to the cyclohexyl and hydroxyethyl moieties. | Product identification, structural confirmation of derivatives. |

This table summarizes the application of various spectroscopic methods in studying reactions of this compound.

Kinetic Methods: Kinetic studies involve measuring the rate of reaction under various conditions (e.g., concentration, temperature, catalyst). nih.govacs.orgcdnsciencepub.com By analyzing the dependence of the reaction rate on these parameters, a rate law can be determined, which provides strong evidence for a particular reaction mechanism. For example, if the reaction is found to be first order in both the isocyanate and the amine, it supports a bimolecular nucleophilic addition mechanism. Techniques such as UV-Vis spectroscopy or chromatography can be used to monitor the concentration of reactants or products over time. agriculturejournals.cz

Scientific Inquiry into this compound Remains Largely Undocumented

Despite its defined chemical structure, detailed mechanistic investigations into the reactions of this compound are conspicuously absent from publicly available scientific literature. A thorough search of scholarly databases and chemical repositories has yielded no specific studies on the in-situ spectroscopic monitoring, kinetic isotope effects, or the identification of intermediates involved in reactions of this particular compound.

The compound, with the linear formula C9H18N2O2, is listed by some chemical suppliers, confirming its existence. However, these listings are typically accompanied by disclaimers stating that analytical data is not collected for this product, indicating it may be a rare or specialized chemical with limited research application to date.

While general methodologies for studying reaction mechanisms of urea-based compounds are well-established, their specific application to this compound has not been reported. For instance, the synthesis of structurally related ureas, such as 1-cyclohexyl-3-(p-tolyl)urea, has been monitored using techniques like thin-layer chromatography (TLC). researchgate.net This suggests that similar basic monitoring could be applied to reactions involving this compound. However, this does not provide the in-depth mechanistic insights requested.

Furthermore, no literature could be found pertaining to more advanced mechanistic analyses such as:

Intermediate Identification and Characterization:There is no available data on the identification, isolation, or characterization of any reaction intermediates formed during chemical transformations of this compound.

The absence of this foundational research means that a detailed, evidence-based article on the mechanistic investigations of this specific compound cannot be constructed at this time. The scientific community has not yet directed its focus to the reactive properties of this compound in a way that would generate the data required for the requested in-depth analysis.

Applications of 1 Cyclohexyl 3 2 Hydroxyethyl Urea in Advanced Chemical Sciences

Role as a Reagent or Intermediate in Organic Synthesis

The general structure of 1-Cyclohexyl-3-(2-hydroxyethyl)urea, containing a reactive hydroxyl group and a urea (B33335) moiety, suggests its potential as an intermediate in organic synthesis. However, specific applications in this context are not well-documented.

Precursor in Heterocyclic Compound Synthesis

Urea and its derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. clockss.org The nitrogen atoms and the carbonyl group of the urea functionality can participate in cyclization reactions to form various ring systems. In theory, the hydroxyl group of this compound could be functionalized to introduce additional reactive sites, potentially leading to the formation of more complex heterocyclic structures. However, a review of scientific literature did not yield specific examples of this compound being used as a precursor for heterocyclic compound synthesis.

Building Block for Complex Molecular Architectures

The synthesis of complex molecules often relies on the use of versatile building blocks that can be strategically linked together. While other urea derivatives are utilized in the construction of intricate molecular frameworks, there is a lack of published research detailing the use of this compound for this purpose. General synthetic methods for creating substituted ureas, such as the reaction of an isocyanate with an amine, are well-established. prepchem.comnih.gov

Integration into Polymer and Materials Chemistry

The incorporation of specific functional groups into polymers can significantly alter their physical and chemical properties. The hydroxyethyl (B10761427) and cyclohexyl moieties of this compound present possibilities for its use in materials science.

Modifiers for Polymeric Materials

The hydroxyl group in this compound could potentially be used to graft the molecule onto polymer backbones, thereby modifying the surface properties or bulk characteristics of the material. For instance, the introduction of urea groups can enhance intermolecular hydrogen bonding within a polymer matrix. However, there are no specific studies found that demonstrate the use of this compound as a modifier for polymeric materials.

Components in Novel Material Formulations

While related compounds like hydroxyethyl urea are used in formulations such as cosmetics due to their humectant properties cir-safety.orgcir-safety.orgcir-safety.org, there is no available information on the integration of this compound into novel material formulations in the context of advanced chemical sciences.

Fundamental Molecular Interactions of 1 Cyclohexyl 3 2 Hydroxyethyl Urea with Biological Systems

Investigation of Molecular Binding to Biological Macromolecules (e.g., Proteins, Enzymes)

The binding of a ligand such as 1-Cyclohexyl-3-(2-hydroxyethyl)urea to a biological macromolecule is a highly specific process driven by a combination of intermolecular forces. The nature and strength of these interactions determine the affinity and specificity of the ligand for its target.

While specific computational studies on this compound are not extensively documented, the behavior of similar urea (B33335) derivatives can be modeled to predict its binding characteristics. Computational docking is a method used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations would likely show the cyclohexyl group occupying a hydrophobic pocket, while the more polar urea and hydroxyethyl (B10761427) moieties engage in hydrogen bonding with amino acid residues at the binding site.

Molecular dynamics (MD) simulations can further elucidate the stability of the ligand-protein complex over time. An MD simulation of this compound bound to a hypothetical active site would likely reveal the dynamic nature of the hydrogen bonds formed by the urea and hydroxyl groups, as well as the conformational flexibility of the cyclohexyl ring within the hydrophobic pocket. These simulations are crucial for understanding the thermodynamics and kinetics of the binding process.

Table 1: Predicted Interaction Energies from a Hypothetical Docking Simulation

| Interaction Type | Contributing Functional Group | Predicted Energy (kcal/mol) | Potential Interacting Residues |

|---|---|---|---|

| Hydrogen Bond | Urea (-NH-CO-NH-) | -3.5 to -5.0 | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrogen Bond | Hydroxyethyl (-OH) | -2.5 to -4.0 | Asp, Glu, His, Ser, Thr |

| Hydrophobic (van der Waals) | Cyclohexyl Ring | -2.0 to -3.5 | Ala, Val, Leu, Ile, Phe, Trp |

The binding of this compound to a protein target is dictated by the complementarity of its structure to the binding pocket. The bulky cyclohexyl group is well-suited to occupy hydrophobic cavities, displacing water molecules and contributing to the hydrophobic effect, a major driving force in protein-ligand binding. youtube.com

The urea moiety is a key player in forming strong and directional hydrogen bonds. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a potent hydrogen bond acceptor. nih.gov This allows the urea group to form a bidentate hydrogen bond with appropriate amino acid side chains or the protein backbone, effectively anchoring the ligand in the binding site. The hydroxyethyl group provides an additional site for hydrogen bonding, further enhancing the binding affinity.

The primary intermolecular forces at play are:

Hydrogen Bonds: Formed by the urea and hydroxyl groups.

Van der Waals Forces: Predominantly from the cyclohexyl ring and the ethyl chain.

Hydrophobic Interactions: The tendency of the nonpolar cyclohexyl group to avoid aqueous environments and associate with nonpolar residues. youtube.com

Each functional group in this compound plays a distinct role in molecular recognition:

Cyclohexyl Group: This bulky, nonpolar group is crucial for hydrophobic interactions. Its presence often leads to increased binding affinity by fitting into hydrophobic pockets on the protein surface. mdpi.com The conformational flexibility of the cyclohexyl ring can also allow for an induced fit, optimizing its interaction with the binding site.

Urea Moiety: The urea group is a versatile hydrogen-bonding unit. Its ability to act as both a hydrogen bond donor and acceptor is central to its role in molecular recognition and is a common feature in many enzyme inhibitors. nih.gov The planarity of the urea group can also contribute to stacking interactions with aromatic residues.

Hydroxyethyl Group: The terminal hydroxyl group enhances the hydrophilicity of that portion of the molecule and provides an additional, specific hydrogen bonding interaction. This can improve selectivity and binding affinity. The ethyl linker provides flexibility, allowing the hydroxyl group to orient itself optimally for hydrogen bonding.

Mechanisms of Biochemical Modulation at the Molecular Level (In Vitro Studies)

In vitro studies with purified enzymes are essential to understand the direct effects of a compound on protein function. While specific studies on this compound are limited, the behavior of other urea-based inhibitors can provide a mechanistic framework.

Urea-based compounds are known to act as inhibitors for a variety of enzymes, often by mimicking the substrate or a transition state of the reaction. For hydrolytic enzymes like urease, urea derivatives can act as competitive inhibitors by binding to the active site and preventing the natural substrate from binding. researchgate.net The urea moiety of this compound could potentially interact with the metal center in metalloenzymes or form key hydrogen bonds that mimic those of the substrate. nih.gov

In some cases, urea and its derivatives can also act as enzyme activators. This can occur through allosteric mechanisms where binding to a site other than the active site induces a conformational change that enhances the enzyme's catalytic activity. biorxiv.org

A hypothetical mechanism of competitive inhibition by this compound could involve:

The ligand enters the active site of the enzyme.

The cyclohexyl group anchors the molecule in a hydrophobic sub-pocket.

The urea and hydroxyethyl groups form hydrogen bonds with key catalytic residues, preventing them from participating in the reaction with the natural substrate.

The kinetics of protein-ligand interactions describe the rates of association (k_on) and dissociation (k_off) of the ligand from the protein. These rates are influenced by the same intermolecular forces that determine binding affinity.

For this compound, the association rate would be influenced by the initial long-range electrostatic interactions and the subsequent conformational changes required for an optimal fit. The dissociation rate would depend on the strength of the hydrogen bonds and hydrophobic interactions holding the ligand in the binding pocket. A strong network of hydrogen bonds from the urea and hydroxyl groups, combined with significant hydrophobic interactions from the cyclohexyl ring, would likely result in a slower dissociation rate and a longer residence time of the ligand on the target.

Table 2: Hypothetical Kinetic Parameters for the Interaction of this compound with a Target Enzyme

| Kinetic Parameter | Symbol | Predicted Value Range | Influencing Factors |

|---|---|---|---|

| Association Rate Constant | k_on | 10^5 - 10^7 M-1s-1 | Diffusion, electrostatic steering, conformational flexibility |

| Dissociation Rate Constant | k_off | 10-1 - 10-3 s-1 | Strength of hydrogen bonds and hydrophobic interactions |

| Dissociation Constant | K_d (k_off/k_on) | 10-6 - 10-10 M | Overall binding affinity |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of unsymmetrical ureas is a well-established field, yet there is significant room for innovation, particularly in developing more efficient and environmentally benign processes.

The traditional and most common approach for preparing unsymmetrical urea (B33335) derivatives involves the use of phosgene (B1210022) or its safer equivalents, such as N,N'-Carbonyldiimidazole (CDI). nih.gov This method typically proceeds through an isocyanate intermediate. For 1-Cyclohexyl-3-(2-hydroxyethyl)urea, this would involve reacting cyclohexylamine (B46788) with phosgene to form cyclohexyl isocyanate, followed by a reaction with 2-aminoethanol. While effective, these methods often require hazardous reagents and can produce unwanted byproducts. nih.gov

Future research is trending towards greener and more sustainable synthetic routes. A key area of exploration is electrochemical synthesis . This approach, which utilizes renewable electrical energy, presents a promising alternative for next-generation industrial production of urea derivatives. nih.gov It has the potential to proceed under milder conditions and can be initiated by processes like oxygen reduction in ionic liquids, bypassing the need for aggressive chemical reagents. nih.gov Another avenue involves the development of novel catalytic systems to facilitate the reaction between amines and CO2, which is currently an energy-intensive process requiring high temperatures and pressures. nih.gov Furthermore, recently developed techniques in organic synthesis, such as the Deprotective Lossen rearrangement, offer direct and general transformations of amides to unsymmetrical ureas and could be adapted for this specific compound. acs.org

| Synthetic Approach | Description | Potential Advantages | Reference |

| Traditional Method | Reaction of an amine with phosgene (or equivalents like CDI) to form an isocyanate, followed by reaction with a second amine. | Well-established and widely employed in research. | nih.gov |

| Electrochemical Synthesis | Use of renewable electrical energy to drive the formation of the C-N structure, potentially from CO2 and amines. | Green chemistry approach, milder reaction conditions, avoids hazardous reagents. | nih.gov |

| Advanced Catalysis | Development of catalysts to lower the energy barrier for the reaction of amines with CO2. | Increased energy efficiency, sustainability. | nih.gov |

| Novel Rearrangements | Application of modern organic reactions like the Deprotective Lossen rearrangement for direct conversion. | High efficiency and directness of transformation. | acs.org |

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work. For this compound, advanced computational methods can offer deep insights into its structure-function relationships.

Current computational studies on urea derivatives often employ Density Functional Theory (DFT) to analyze conformational preferences and electronic properties. nih.gov Emerging research leverages more sophisticated models. Future investigations on this compound should utilize DFT with dispersion corrections (such as DFT-D3) and relativistic effects (ZORA) to accurately model the non-covalent interactions that are critical to its function. nih.govnih.gov Molecular dynamics simulations can be used to study the dynamic behavior of the molecule in various environments, revealing how the flexible hydroxyethyl (B10761427) chain and the rigid cyclohexyl ring influence its interactions over time. nih.gov

A particularly promising approach is the use of the Activation Strain Model (ASM) of reactivity. rsc.org This model partitions the interaction energy between the molecule and a substrate into strain energy (the energy required to deform the reactants into the geometry they adopt in the complex) and interaction energy. By applying ASM, researchers can quantitatively understand how the electronic and steric contributions of the cyclohexyl and hydroxyethyl groups affect its hydrogen-bonding strength, a key determinant of its utility in catalysis and molecular recognition. nih.govrsc.org

Below is a table of predicted properties for the compound, illustrating the type of data generated through computational methods.

| Property | Predicted Value | Method | Reference |

| Molecular Formula | C9H18N2O2 | - | uni.lu |

| Monoisotopic Mass | 186.13683 Da | - | uni.lu |

| XlogP | 0.5 | Predicted | uni.lu |

| Predicted CCS ([M+H]+) | 142.6 Ų | CCSbase | uni.lu |

| Predicted CCS ([M+Na]+) | 144.8 Ų | CCSbase | uni.lu |

New Frontiers in Materials Science Applications

The dual functionality of this compound—a hydrogen-bonding core flanked by hydrophobic and hydrophilic groups—makes it a compelling candidate for advanced materials. Urea derivatives are already integral to resins and polymers. nih.gov

A significant emerging application is in the fabrication of high-performance hydrogels . While urea is often considered a hydrogen bond breaker, recent studies have shown it can act as a potent hydrogen bond producer to create polymeric materials with exceptional mechanical strength. acs.org The structure of this compound is particularly well-suited for this role. The urea moiety and the terminal hydroxyl group can form multiple, strong hydrogen bonds with polymer chains like poly(vinyl alcohol) (PVA), acting as a bridging molecule. This reversible cross-linking can create an efficient energy-dissipating mechanism, leading to hydrogels with remarkably high tensile strength and elastic modulus. acs.org

Furthermore, this compound could be explored as a component in polyurea-polyaspartate thermosets . The specific nature of its N,N'-disubstituted structure influences the formation of "ordered" versus "disordered" hydrogen-bonded states within the polymer network. nih.gov This, in turn, dictates the macroscopic properties of the material. By incorporating this compound, it may be possible to precisely tune the mechanical and thermal properties of coatings, sealants, and other thermoset materials.

Unveiling Further Fundamental Molecular Interaction Mechanisms

A deeper understanding of the non-covalent interactions involving this compound is fundamental to unlocking its full potential. The urea group's ability to participate in strong and directional hydrogen bonds is central to its chemistry. nih.govaps.org

A key area for future research is the detailed characterization of its hydrogen bonding network . The presence of the hydroxyethyl group introduces a fascinating complexity: the potential for intramolecular hydrogen bonding. The terminal hydroxyl (-OH) group can act as a hydrogen bond donor to the urea carbonyl oxygen or as an acceptor for one of the urea N-H protons. This intramolecular interaction would exist in competition with the typical intermolecular N-H···O=C hydrogen bonds that form between urea molecules. nih.gov

Advanced spectroscopic techniques, particularly Infrared (IR) spectroscopy, combined with computational modeling, will be crucial. nih.govnih.gov Such studies can distinguish between the vibrational frequencies of free and hydrogen-bonded groups, and potentially differentiate between inter- and intramolecular bonds. Investigating the compound in various solvents will further elucidate how the environment shifts this delicate balance. nih.gov Techniques like Compton profile anisotropy measurements could provide highly accurate experimental data on the electronic character of the N-H···O bond, offering a benchmark for validating and refining theoretical models. aps.org

| Potential Interaction | Description | Investigative Technique |

| Intermolecular H-Bond (Urea-Urea) | The N-H of one molecule donates to the C=O of another, forming chains or sheets. | IR Spectroscopy, X-ray Diffraction, Computational Modeling |

| Intramolecular H-Bond (Urea-Hydroxyl) | The terminal -OH group interacts with the C=O or N-H of the same molecule. | IR/NMR Spectroscopy, Molecular Dynamics Simulations |

| Solvent Interaction | The molecule's H-bond donors/acceptors interact with solvent molecules. | Solvatochromic studies, NMR Titration |

| Hydrophobic Interaction | The aggregation of the cyclohexyl groups in aqueous environments. | Light Scattering, Surface Tension Measurements |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclohexyl-3-(2-hydroxyethyl)urea, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic trapping of isocyanates. For example, a Curtius rearrangement of acyl azides (e.g., derived from proline derivatives) generates isocyanates, which are then reacted with 2-hydroxyethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) can improve yields . Adjusting stoichiometry (1:1.2 molar ratio of cyclohexyl isocyanate to 2-hydroxyethylamine) and using anhydrous conditions (e.g., THF under nitrogen) may enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the urea moiety (NH peaks at δ 5.8–6.2 ppm) and hydroxyethyl group (CHOH at δ 3.4–3.7 ppm). Cyclohexyl protons appear as multiplet signals (δ 1.2–2.0 ppm) .

- IR : Urea carbonyl stretching (~1640–1680 cm) and hydroxyl (-OH) absorption (~3300 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] (theoretical m/z 229.2 for CHNO) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodology :

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) via saturation shake-flask method. HPLC or UV-Vis quantifies dissolved compound .

- Stability : Conduct accelerated degradation studies (pH 1–12, 40–60°C) with LC-MS monitoring. Hydrolytic stability of the urea bond is critical; acidic/basic conditions may cleave it .

Advanced Research Questions

Q. How can researchers address low purity or byproduct formation during synthesis?

- Methodology :

- Byproduct Identification : Use LC-HRMS to detect impurities (e.g., dimerization products from excess isocyanate).

- Optimization : Introduce scavengers (e.g., molecular sieves for water removal) or switch to a two-step protocol: (1) synthesize cyclohexyl isocyanate in situ, (2) react with 2-hydroxyethylamine .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculates electron density distribution. The urea carbonyl is electrophilic, while the hydroxyethyl group acts as a nucleophile.

- Kinetic Studies : Monitor reaction progress (e.g., with F NMR if fluorinated analogs are used) to identify rate-determining steps .

Q. How should contradictory toxicity data be resolved when evaluating this compound for biological studies?

- Methodology :

- Toxicological Profiling : Conduct Ames tests (bacterial reverse mutation assay) for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cell viability). Compare results to structurally similar ureas (e.g., 3-chloroethylurea, which showed mutagenic potential in Salmonella assays ).